molecular formula C16H13NO3 B016893 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid CAS No. 101004-95-9

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Cat. No.: B016893
CAS No.: 101004-95-9
M. Wt: 267.28 g/mol
InChI Key: PNOHRUSRGMQJPS-UHFFFAOYSA-N
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Description

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a chemical compound belonging to the class of isoindolinone derivatives. It is characterized by the presence of an isoindolinone core structure attached to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid typically involves the reaction of isoindolinone derivatives with phenylacetic acid or its derivatives. One common method includes the condensation of isoindolinone with phenylacetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindolinone core with a phenylacetic acid moiety allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other isoindolinone derivatives .

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOHRUSRGMQJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377636
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101004-95-9
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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